醋酸镧(III)三水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

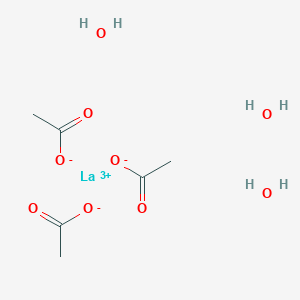

Lanthanum(III) acetate trihydrate is used in specialty glass and water treatment . It forms colorless crystals and dissolves in water . It also forms hydrates of the composition La(CH3COO)3•nH2O, where n = 1 and 1.5 .

Synthesis Analysis

Lanthanum acetate can be formed by the reaction of lanthanum (III) oxide and acetic anhydride: La2O3 + 3 (CH3CO)2O → 2La (CH3COO)3. It can also be made in a reaction of lanthanum oxide with 50% acetic acid: La2O3 + 6CH3COOH → 2La (CH3COO)3 + 3H2O .

Molecular Structure Analysis

The molecular formula of Lanthanum(III) acetate trihydrate is C6H9LaO6 . Its average mass is 316.038 Da and its monoisotopic mass is 315.946259 Da .

Chemical Reactions Analysis

Lanthanum(III) acetate trihydrate can act as a catalyst in transesterification reactions . A highly active dinuclear La(III) catalyst, which is prepared in situ from lanthanum(III) isopropoxide and 2-(2-methoxyethoxy)ethanol, is effective for the practical transesterification of methyl carboxylates, ethyl acetate, weakly reactive dimethyl carbonate, and much less-reactive methyl carbamates with 1°-, 2°-, and 3°-alcohols .

Physical And Chemical Properties Analysis

Lanthanum(III) acetate trihydrate forms colorless crystals . It dissolves in water and forms hydrates of the composition La(CH3COO)3•nH2O, where n = 1 and 1.5 . The molecular weight of Lanthanum(III) acetate trihydrate is 373.11 g/mol .

科学研究应用

镧系元素有机盐

Misra、Misra 和 Mehrotra(1963)的研究调查了无水氯化镧和氯化铈(III)与各种乙酸化合物反应。在涉及乙酸、乙酸酐乙酸和乙酸酐的反应中,三乙酸盐是最终产物。这项研究有助于理解镧系元素化学,特别是涉及醋酸镧(III)三水合物等镧系化合物 (Misra, S., Misra, T., & Mehrotra, R. C., 1963)。

与菲咯啉的镧系元素(III)配合物

Frechette、Butler、Hynes 和 Detellier(1992)探索了六水合硝酸镧(III)与乙腈溶液中的 1,10-菲咯啉之间的反应。该研究采用了各种光谱方法,有助于加深对镧系元素(III)络合作用的理解,这可能对醋酸镧(III)三水合物的研究和利用产生影响 (Frechette, M., Butler, I., Hynes, R., & Detellier, C., 1992)。

镧系元素(III)卟啉配合物

Valicsek、Eller 和 Horváth(2012)研究了镧系元素(III)离子与 5,10,15,20-四(4-磺酸苯基)卟啉阴离子形成的配合物。他们的研究突出了镧系元素(III)配合物的独特性质,这与理解醋酸镧(III)三水合物在类似环境中的行为有关 (Valicsek, Z., Eller, G., & Horváth, O., 2012)。

镧系元素与二齿有机碱的配合物

Yoshida、Kobayashi 和 Ueno(1973)研究了乙酰丙酮酸镧(III)的二齿不带电有机碱加合物。这项研究提供了对镧系离子相互作用和配位行为的见解,这对于理解醋酸镧(III)三水合物的化学至关重要 (Yoshida, I., Kobayashi, H., & Ueno, K., 1973)。

作用机制

Target of Action

Lanthanum(III) acetate trihydrate primarily targets plant cells . It enters leaf epidermal cells by endocytosis and acts systemically to improve the growth of the whole plant .

Mode of Action

Lanthanum(III) acetate trihydrate interacts with its targets by triggering systemic endocytosis from leaves to roots . This process requires AtrbohD-mediated reactive oxygen species production and jasmonic acid .

Biochemical Pathways

The compound affects the endocytosis pathway in plants . This systemic endocytosis impacts the accumulation of mineral elements and the development of roots .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption and distribution in the environment.

Result of Action

The result of the action of Lanthanum(III) acetate trihydrate is the promotion of plant growth . It improves the accumulation of mineral elements and the development of roots, consistent with the growth-promoting effects induced by aerially applied rare earth elements .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lanthanum(III) acetate trihydrate. For instance, the compound’s solubility in water suggests that it can be easily distributed in aqueous environments.

安全和危害

生化分析

Cellular Effects

Studies have shown that lanthanum ions can have inhibitory and potentially sedative toxicological effects at concentrations comparable to the plasma concentrations observed in patients with kidney disease being treated with lanthanum carbonate for hyperphosphatemia .

Molecular Mechanism

It is known that the compound can be formed by the reaction of lanthanum (III) oxide and acetic anhydride

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Lanthanum(III) acetate trihydrate in animal models. Studies have shown that lanthanum carbonate, a related compound, has been used to treat hyperphosphatemia in chronic kidney disease .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Lanthanum(III) acetate trihydrate can be achieved through a simple reaction between Lanthanum(III) oxide and acetic acid in the presence of water.", "Starting Materials": [ "Lanthanum(III) oxide", "Acetic acid", "Water" ], "Reaction": [ "Dissolve Lanthanum(III) oxide in water to form a clear solution.", "Add acetic acid to the solution and stir until the Lanthanum(III) oxide is completely dissolved.", "Heat the solution to 60-70°C and continue stirring for 1-2 hours.", "Allow the solution to cool to room temperature and then refrigerate for 24 hours.", "Filter the resulting precipitate and wash with cold water.", "Dry the precipitate in a vacuum oven at 60°C for 24 hours to obtain Lanthanum(III) acetate trihydrate." ] } | |

CAS 编号 |

25721-92-0 |

分子式 |

C2H6LaO3 |

分子量 |

216.97 g/mol |

IUPAC 名称 |

acetic acid;lanthanum;hydrate |

InChI |

InChI=1S/C2H4O2.La.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

InChI 键 |

ZHUDUMAJAIXVFV-UHFFFAOYSA-N |

SMILES |

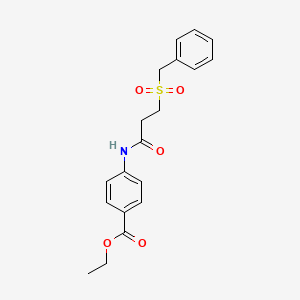

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[La+3] |

规范 SMILES |

CC(=O)O.O.[La] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2398339.png)

![2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2398340.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2398341.png)

![1,3,7-trimethyl-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398342.png)

![3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398347.png)

![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)

![3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline](/img/structure/B2398350.png)

![1-(4-Chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2398352.png)

![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)

![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398357.png)